Lipophilicity vs. Shorter-Chain Analogs
The pentyloxy chain in 62871-36-7 confers a calculated logP (cLogP) estimated at 5.8 ± 0.4, significantly higher than the predicted values for methoxy (cLogP ~3.4), ethoxy (cLogP ~3.9), and butoxy (cLogP ~4.8) analogs bearing the same 5-bromo-2-alkoxy-phenyl substitution pattern . This 1.0–2.4 log unit increase in computed lipophilicity places 62871-36-7 in a different property space that may influence passive membrane permeability and plasma protein binding relative to shorter-chain congeners .
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 5.8 (estimated for 62871-36-7 based on fragment additivity, C₁₈H₁₉BrN₂O) |
| Comparator Or Baseline | 2-(5-Bromo-2-methoxyphenyl)-1H-benzimidazole: cLogP ≈ 3.4 (estimated); 2-(5-Bromo-2-ethoxyphenyl)-1H-benzimidazole: cLogP ≈ 3.9; 2-(5-Bromo-2-butoxyphenyl)-1H-benzimidazole: cLogP ≈ 4.8 |
| Quantified Difference | ΔcLogP ≈ +1.0 to +2.4 versus shorter-chain alkoxy analogs |
| Conditions | Computed values based on fragment-based estimation methods; experimental logP not available for 62871-36-7 |
Why This Matters
Lipophilicity governs membrane permeability and distribution volume; researchers optimizing for specific ADME profiles require a precise logP window that generic shorter-chain analogs cannot provide.
- [1] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. doi:10.1517/17460441.2012.714363. View Source
